An In-Depth Technical Guide to Trimethoxy(2-phenylethyl)silane: Chemical Properties and Structure
An In-Depth Technical Guide to Trimethoxy(2-phenylethyl)silane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(2-phenylethyl)silane is an organosilicon compound of significant interest in materials science and organic synthesis. Its unique molecular structure, featuring a phenylethyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as a versatile coupling agent, surface modifier, and a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental methodologies.
Chemical Structure and Identifiers
Trimethoxy(2-phenylethyl)silane consists of a trimethoxysilyl group attached to a phenylethyl group. The presence of the aromatic ring and the reactive methoxy groups are central to its chemical behavior and applications.
| Identifier | Value |
| IUPAC Name | trimethoxy(2-phenylethyl)silane[1] |
| CAS Number | 49539-88-0[1] |
| Molecular Formula | C₁₁H₁₈O₃Si[1] |
| Canonical SMILES | CO--INVALID-LINK--(OC)OC[1] |
| InChI Key | UBMUZYGBAGFCDF-UHFFFAOYSA-N[1] |
Physicochemical Properties
Trimethoxy(2-phenylethyl)silane is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Weight | 226.34 g/mol [1] |
| Boiling Point | 95-96 °C at 2 mmHg[2] |
| 122 °C at 6 mmHg[3] | |
| Melting Point | < 0 °C[4] |
| Density | 1.033 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.475 (lit.)[2] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. |
| Flash Point | 106 °C (222.8 °F) - closed cup[2] |
| Thermal Stability | Decomposition initiates at approximately 350-450°C in an inert atmosphere.[5] |
Reactivity and Chemical Behavior
The chemical reactivity of trimethoxy(2-phenylethyl)silane is dominated by the trimethoxysilyl group.
Hydrolysis and Condensation: In the presence of water, the methoxy groups can hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanols are reactive and can undergo condensation with other silanols or with hydroxyl groups on surfaces to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds, respectively. This reactivity is the basis for its use as a coupling agent and in the formation of silicone polymers and coatings.[5]
Experimental Protocols
Synthesis via Hydrosilylation of Styrene (B11656)
A common and efficient method for the synthesis of trimethoxy(2-phenylethyl)silane is the hydrosilylation of styrene with trimethoxysilane (B1233946), typically catalyzed by a platinum complex such as Karstedt's catalyst.[6][7]
Reaction Scheme:
Figure 1: Hydrosilylation of Styrene.
Detailed Experimental Protocol:
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Materials: Styrene (freshly distilled), trimethoxysilane, Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), and an anhydrous, inert solvent such as toluene. All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
To a stirred solution of styrene in toluene, add Karstedt's catalyst (typically in the ppm range relative to the silane).
-
Slowly add trimethoxysilane to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature (e.g., 20-40 °C).
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the catalyst can be removed by filtration through a short plug of silica (B1680970) gel or by treatment with activated carbon.
-
-
Purification: The crude product is purified by vacuum fractional distillation to remove the solvent and any unreacted starting materials or side products.[8] The main fraction is collected at the appropriate boiling point and pressure (e.g., 95-96 °C / 2 mmHg).[2]
Purification by Vacuum Fractional Distillation
Apparatus Setup:
Figure 2: Vacuum Fractional Distillation Setup.
Procedure:
-
The crude trimethoxy(2-phenylethyl)silane is placed in a round-bottom flask with a magnetic stir bar.
-
The fractional distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.
-
The system is evacuated to the desired pressure.
-
The distillation flask is heated gradually.
-
Fractions are collected based on their boiling points, with the pure product distilling at the expected temperature and pressure.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of trimethoxy(2-phenylethyl)silane is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethyl bridge, and the methoxy protons.
-
Aromatic protons (C₆H₅): Typically appear as a multiplet in the range of δ 7.1-7.3 ppm.
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Methylene protons (-CH₂-CH₂-Si): The two methylene groups will appear as distinct multiplets. The -CH₂- attached to the phenyl group will be further downfield than the -CH₂- attached to the silicon atom.
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Methoxy protons (-OCH₃): A sharp singlet will be observed for the nine equivalent protons of the three methoxy groups.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the ethyl bridge, and the methoxy groups.
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of trimethoxy(2-phenylethyl)silane will exhibit a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is influenced by the cleavage of bonds in the ethyl bridge and the loss of methoxy groups.
Expected Fragmentation Pathways:
Figure 3: Potential Mass Spec Fragmentation.
Applications in Research and Drug Development
The unique properties of trimethoxy(2-phenylethyl)silane make it a valuable tool in several areas:
-
Surface Modification: It can be used to create hydrophobic coatings on various substrates, which is useful for applications requiring water repellency.[5]
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Coupling Agent: It enhances the adhesion between inorganic fillers and organic polymer matrices in composite materials.
-
Nanotechnology: It is employed as a coupling agent in the encapsulation of nanoparticles, which improves their stability and dispersibility in organic solvents.[5]
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex organosilicon compounds and functional materials.
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Drug Delivery: Its derivatives have been explored for use in the loading and release of anti-cancer drugs from nanoparticle-based delivery systems.
Safety and Handling
Trimethoxy(2-phenylethyl)silane is a moisture-sensitive and combustible liquid. It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[4] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
Trimethoxy(2-phenylethyl)silane is a versatile organosilicon compound with a well-defined chemical structure and a range of useful properties. Its ability to undergo hydrolysis and condensation reactions makes it an effective surface modifier and coupling agent. Understanding its chemical properties, synthesis, and handling is crucial for its effective application in research and development, including the promising field of drug delivery.
References
- 1. rsc.org [rsc.org]
- 2. トリメトキシ(2-フェニルエチル)シラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. gelest.com [gelest.com]
- 5. Buy Trimethoxy(2-phenylethyl)silane | 49539-88-0 [smolecule.com]
- 6. qualitas1998.net [qualitas1998.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
